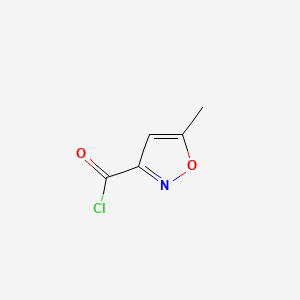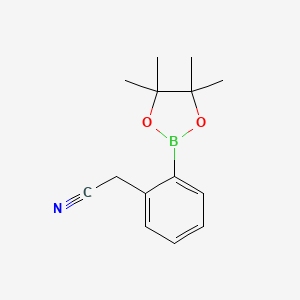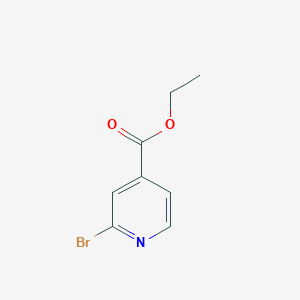
4-Chloro-2-(trifluoromethyl)phenylboronic acid
Übersicht
Beschreibung
4-Chloro-2-(trifluoromethyl)phenylboronic Acid is a chemical compound with the molecular formula C7H5BClF3O2 and a molecular weight of 224.37 . It appears as a white to pale yellowish brown crystalline powder .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(trifluoromethyl)phenylboronic Acid is represented by the formula C7H5BClF3O2 . The compound contains a phenyl ring substituted with a boronic acid group, a chlorine atom, and a trifluoromethyl group .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-(trifluoromethyl)phenylboronic Acid are not detailed in the search results, boronic acids are generally known to participate in various types of reactions, including Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
4-Chloro-2-(trifluoromethyl)phenylboronic Acid is a solid at 20°C . It has a melting point of 182°C and is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Antagonists Synthesis
This compound is utilized in the synthesis of potential antagonists for corticotropin-releasing hormone, which could have implications in treating stress-related disorders .
Organic Synthesis: Suzuki-Miyaura Coupling
A key application is in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds, essential in creating complex organic molecules .
Industrial Chemistry: Material Precursor
In the industrial sector, it serves as a precursor for materials that find applications in printable electronics and as inhibitors for tubulin polymerization .
Analytical Chemistry: Method Development
Analytical chemists employ this compound in developing methods for chemical analysis, leveraging its reactivity in various chemical reactions .
Material Science: Electronic Materials
It’s used in the development of electronic materials, particularly in the synthesis of thiazole derivatives, which are significant for printable electronics .
Environmental Science: Safety and Handling
While not a direct application, knowledge of the compound’s properties is crucial for environmental scientists focusing on the safe handling and disposal of chemicals to prevent ecological damage .
Pharmaceutical Research: Drug Development
The compound is involved in the creation of lactate dehydrogenase inhibitors, which are explored for their potential to inhibit cancer cell proliferation .
Biochemistry: Protein Modulation
It also finds use in synthesizing modulators of survival motor neuron protein, which could have therapeutic applications in spinal muscular atrophy .
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
4-Chloro-2-(trifluoromethyl)phenylboronic acid is primarily used as a reactant in chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid moiety of the compound interacts with a palladium catalyst to form a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 4-Chloro-2-(trifluoromethyl)phenylboronic acid participates, is a key step in various biochemical pathways. This reaction is used to synthesize a wide range of biologically active molecules, including pharmaceuticals and agrochemicals .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and soluble in methanol . These properties can influence its bioavailability.
Result of Action
The molecular and cellular effects of 4-Chloro-2-(trifluoromethyl)phenylboronic acid are largely dependent on the specific context of its use. As a reactant in chemical synthesis, its primary effect is the formation of new carbon-carbon bonds, enabling the creation of complex organic molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2-(trifluoromethyl)phenylboronic acid. For instance, the compound should be stored at room temperature, preferably in a cool and dark place . Additionally, it’s important to avoid dust formation and ensure adequate ventilation when handling the compound to prevent respiratory irritation .
Eigenschaften
IUPAC Name |
[4-chloro-2-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-4-1-2-6(8(13)14)5(3-4)7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPBOBGBYQQYHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376837 | |
| Record name | 4-Chloro-2-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(trifluoromethyl)phenylboronic acid | |
CAS RN |
313545-41-4 | |
| Record name | 4-Chloro-2-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-(trifluoromethyl)phenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















